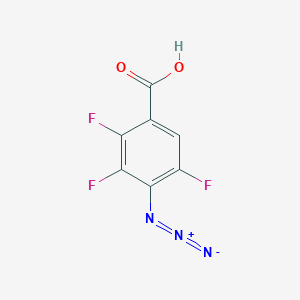

4-Azido-2,3,5-trifluorobenzoic acid

Description

Context within Fluorinated Benzoic Acid Derivatives and Perfluoroaryl Azides

4-Azido-2,3,5-trifluorobenzoic acid belongs to two important classes of organic molecules: fluorinated benzoic acid derivatives and perfluoroaryl azides (PFAAs). nih.gov Fluorinated benzoic acids are widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.govglobalscientificjournal.com The incorporation of fluorine atoms can dramatically alter the physical, chemical, and biological properties of the parent benzoic acid molecule. nih.govresearchgate.nettandfonline.com

Perfluoroaryl azides are a class of electron-deficient azides that exhibit unique reactivity. nih.gov Unlike many other organic azides, PFAAs are relatively stable and can be used as precursors to highly reactive nitrenes. nih.gov They also participate in unique chemical transformations that are not possible with non-electrophilic azides, making them valuable tools in organic synthesis and bioconjugation. nih.gov The trifluorinated phenyl ring in this compound places it within this reactive class of compounds.

Significance of Azide (B81097) and Fluorine Functional Groups in Chemical Biology and Materials Science Research

The utility of this compound stems directly from the distinct properties of its azide and fluorine functional groups.

The Azide Group: The azide group (N₃) is a versatile functional group with a wide range of applications. baseclick.eusigmaaldrich.comkit.edu It is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. sigmaaldrich.commedchemexpress.com Specifically, azides readily undergo copper-catalyzed or strain-promoted cycloaddition reactions with alkynes to form stable triazole linkages. baseclick.eumedchemexpress.com This high efficiency and specificity make azides invaluable for labeling and conjugating biomolecules. baseclick.eu Furthermore, the azide group can be photochemically activated to form a highly reactive nitrene intermediate, which can insert into C-H bonds, making it a powerful tool for photoaffinity labeling to study molecular interactions. aatbio.com

The Fluorine Atoms: The presence of fluorine atoms on the aromatic ring significantly influences the compound's properties. Fluorine is the most electronegative element, and its incorporation can enhance metabolic stability, membrane permeability, and binding affinity of molecules to biological targets. nih.govresearchgate.nettandfonline.comacs.org In the context of perfluoroaryl azides, the strongly electron-withdrawing fluorine atoms increase the electrophilicity of the azide group, leading to unique reactivity. nih.govnih.gov This enhanced reactivity allows for novel chemical transformations and the synthesis of complex molecules. nih.gov In materials science, fluorine-containing polymers often exhibit improved thermal stability and chemical resistance. chemimpex.combaseclick.eu

Structural Characterization and Nomenclature of this compound

The systematic name for this compound is this compound. Its structural and identifying information is summarized in the table below.

| Property | Value |

| CAS Registry Number | 122033-74-3 |

| Molecular Formula | C₇H₂F₃N₃O₂ |

| Molecular Weight | 217.107 g/mol |

Data sourced from available chemical databases.

The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group, an azide group, and three fluorine atoms at positions 2, 3, and 5 relative to the carboxylic acid. The precise arrangement of these functional groups is crucial to its chemical reactivity and utility in research.

Structure

3D Structure

Properties

CAS No. |

122033-74-3 |

|---|---|

Molecular Formula |

C7H2F3N3O2 |

Molecular Weight |

217.10 g/mol |

IUPAC Name |

4-azido-2,3,5-trifluorobenzoic acid |

InChI |

InChI=1S/C7H2F3N3O2/c8-3-1-2(7(14)15)4(9)5(10)6(3)12-13-11/h1H,(H,14,15) |

InChI Key |

OYSGCKJMMUDAJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N=[N+]=[N-])F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Azido 2,3,5 Trifluorobenzoic Acid

Strategies for Azide (B81097) Introduction onto Fluorinated Aromatic Systems

The introduction of an azide group onto a fluorinated benzene (B151609) ring is a key step in the synthesis of 4-azido-2,3,5-trifluorobenzoic acid. This is typically achieved through one of two primary methods: nucleophilic aromatic substitution or diazotization of an amino group.

Nucleophilic aromatic substitution (SNAr) is a widely employed method for introducing an azide group onto an electron-deficient aromatic ring. masterorganicchemistry.com In this reaction, a nucleophile, in this case, the azide ion (N₃⁻), attacks the aromatic ring, leading to the displacement of a leaving group. For highly fluorinated aromatic compounds like pentafluorobenzoic acid or tetrafluorobenzoic acid derivatives, the fluorine atoms themselves can act as leaving groups. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. researchgate.net

The reaction typically involves treating the fluorinated benzoic acid derivative with an azide salt, such as sodium azide (NaN₃). The substitution pattern is influenced by the electronic effects of the substituents on the aromatic ring. For instance, in the synthesis of related compounds like 4-azido-2,3,5,6-tetrafluorobenzoic acid, the starting material, methyl pentafluorobenzoate, is reacted with sodium azide. rsc.org The azide ion preferentially displaces the fluorine atom at the para position due to the activating effect of the ester group.

A similar strategy can be applied to the synthesis of this compound, likely starting from a suitable tetrafluorobenzoic acid precursor. The reaction is typically carried out in a solvent mixture, such as acetone (B3395972) and water, and may require heating to proceed at a reasonable rate. rsc.org

An alternative and common route to aryl azides is through the diazotization of an aromatic amine. organic-chemistry.orgbyjus.com This process involves the conversion of a primary aromatic amine into a diazonium salt, which is then subsequently reacted with an azide source. researchgate.net For the synthesis of this compound, this would begin with a 4-amino-2,3,5-trifluorobenzoic acid precursor.

The diazotization reaction is typically carried out in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. youtube.com The resulting diazonium salt is often unstable and is used immediately in the next step. libretexts.org The diazonium group can then be displaced by an azide ion by adding a solution of sodium azide. This method offers a versatile way to introduce the azide group, particularly when the corresponding amino compound is readily available.

Key Precursors and Intermediate Compounds in Synthetic Pathways

The synthesis of this compound relies on the availability of specific fluorinated aromatic compounds that serve as precursors and intermediates.

While direct synthesis of this compound is the primary goal, related compounds like methyl 4-azido-2,3,5,6-tetrafluorobenzoate serve as important models and potential intermediates. ontosight.ai The synthesis of this methyl ester involves the reaction of methyl pentafluorobenzoate with sodium azide. rsc.orgchemicalbook.com The resulting methyl 4-azido-2,3,5,6-tetrafluorobenzoate can then be hydrolyzed to the corresponding carboxylic acid. rsc.org This two-step process, esterification followed by azidation and then hydrolysis, can be a strategic approach to control reactivity and improve yields. A similar intermediate, methyl 2-amino-4-azido-3,5,6-trifluorobenzoate, has also been documented.

Polyfluorinated benzoic acids are fundamental starting materials for the synthesis of this compound. For example, 2,3,4,5-tetrafluorobenzoic acid is a logical precursor. mdpi.com This compound can be subjected to nucleophilic aromatic substitution where the fluorine at the 4-position is displaced by an azide ion. The reactivity of the different fluorine atoms on the ring will be influenced by the directing effects of the carboxylic acid group.

In some synthetic schemes, the carboxylic acid is first converted to an ester, such as a methyl ester, to modify its electronic influence and to protect it during subsequent reaction steps. rsc.org For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid starts from methyl 2,3,4,5-tetrafluorobenzoate. mdpi.com A similar strategy could be employed for the azido-analogue.

Optimization of Reaction Conditions and Yield for Fluorinated Azido (B1232118) Benzoic Acid Synthesis

The successful synthesis of this compound with high yield and purity requires careful optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent selection, stoichiometric ratios of reactants, and methods to minimize by-product formation.

For nucleophilic aromatic substitution reactions, the temperature is a critical factor. While some reactions can proceed at room temperature, others may require heating or refluxing to achieve a reasonable reaction rate. rsc.org The choice of solvent is also crucial. Aprotic polar solvents are often used as they can solvate the cation of the azide salt while leaving the azide anion highly reactive. arkat-usa.org Mixtures of solvents, such as acetone and water, can also be employed to balance the solubility of the organic substrate and the inorganic azide salt. rsc.org

The stoichiometry of the reactants, particularly the amount of sodium azide, needs to be carefully controlled. Using a slight excess of the azide source can help to drive the reaction to completion. However, a large excess should be avoided to simplify the purification process and for safety reasons, as azides can be explosive. rsc.org

Minimizing by-products is essential for obtaining a pure product. In diazotization reactions, for example, controlling the temperature is vital to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenols and other unwanted side products. libretexts.org In SNAr reactions, the regioselectivity of the substitution is a key consideration, and reaction conditions are chosen to favor the formation of the desired isomer.

Chemical Reactivity and Mechanistic Investigations of 4 Azido 2,3,5 Trifluorobenzoic Acid

Azide (B81097) Reactivity in Bioorthogonal "Click Chemistry" Applications

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for bioconjugation. organic-chemistry.org The azide group of 4-azido-2,3,5-trifluorobenzoic acid is a key player in two of the most prominent click chemistry reactions. nih.gov These reactions are bioorthogonal, meaning they proceed within biological systems without interfering with native biochemical processes. interchim.cominterchim.fr

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. organic-chemistry.org While the uncatalyzed reaction requires high temperatures, the use of a copper(I) catalyst allows the reaction to proceed with remarkable efficiency under aqueous conditions and at room temperature. organic-chemistry.org The perfluorinated analog, 4-azido-2,3,5,6-tetrafluorobenzoic acid, is known to participate in CuAAC reactions with molecules containing alkyne groups. medchemexpress.com The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. organic-chemistry.org Despite its efficiency, a significant drawback of CuAAC for in-vivo applications is the cytotoxicity associated with the copper catalyst. nih.govnih.gov

To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. interchim.frnih.gov This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which possess significant ring strain. interchim.cominterchim.fr This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly without the need for a catalyst. interchim.frnih.gov 4-Azido-2,3,5,6-tetrafluorobenzoic acid, a closely related compound, can undergo SPAAC with molecules containing DBCO or BCN groups. medchemexpress.com The reaction is highly specific and bioorthogonal, forming a stable triazole linkage. interchim.fr SPAAC has become a valuable tool for conjugating molecules to biomolecules in living cells and for the development of targeted therapeutic and diagnostic agents. nih.govnih.gov

Table 1: Comparison of Azide "Click Chemistry" Reactions

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None (Catalyst-free) nih.gov |

| Key Advantage | High reaction rate and efficiency. organic-chemistry.org | Bioorthogonal, no cytotoxic catalyst required. interchim.fr |

| Key Disadvantage | Catalyst toxicity limits in-vivo applications. nih.gov | Cyclooctyne reagents can be sterically demanding. |

| Product | 1,4-disubstituted Triazole | Triazole |

Photochemistry and Nitrene Generation from Perfluorinated Aryl Azides

Aryl azides are well-established photoaffinity labeling agents that, upon photoactivation, generate highly reactive intermediates capable of forming covalent bonds with nearby molecules. nih.gov The strategic fluorination of the phenyl ring in this compound significantly influences its photochemical properties.

A significant advantage of using perfluorinated aryl azides like this compound over their non-fluorinated counterparts is the shift in their photoactivation wavelength. Non-fluorinated phenyl azides typically require UV light at approximately 260 nm for activation. aatbio.com This wavelength can cause significant damage to biological macromolecules like proteins and nucleic acids. aatbio.com In contrast, fluorinated phenyl azides can be effectively photoactivated at longer wavelengths, around 300 nm, which minimizes this photodamage. aatbio.com This property makes them superior reagents for photoaffinity labeling studies in biological systems. aatbio.comresearchgate.netucla.edu

Table 2: Photoactivation Properties of Aryl Azides

| Compound Type | Typical Photoactivation Wavelength | Biological Impact |

|---|---|---|

| Non-fluorinated Phenyl Azides | ~260 nm aatbio.com | Potential for significant photodamage to proteins and nucleic acids. aatbio.com |

| Perfluorinated Phenyl Azides | ~300 nm aatbio.com | Minimized photodamage, making them more suitable for biological applications. aatbio.com |

Formation of Reactive Nitrene Intermediates (Singlet Nitrene, Carbene) and Subsequent Reactions

Upon irradiation with UV light, aryl azides decompose, releasing a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.govwikipedia.org This process begins with the formation of a singlet nitrene, which is in its first electronically excited state. wikipedia.orgnih.gov Phenyl azides are known to form these highly reactive singlet nitrene intermediates upon photoactivation. aatbio.com This singlet species is exceptionally reactive but short-lived. nih.gov It can rapidly undergo intersystem crossing (ISC) to form the more stable triplet nitrene, which is the ground electronic state. nih.gov Studies on the perfluorinated analog, 4-azido-2,3,5,6-tetrafluorobenzoic acid (4F4ABC), show that photolysis results in a significantly higher yield (approximately 10 times greater) of the triplet nitrene compared to other radical byproducts. nsf.govfigshare.com The fluorine atoms on the aromatic ring play a crucial role in suppressing unwanted side reactions, such as ring expansion, thereby increasing the lifetime and availability of the singlet nitrene for bimolecular reactions. nih.govnih.gov In some cases, highly reactive carbene intermediates can also be formed. aatbio.com

The utility of photogenerated nitrenes in chemical biology and materials science stems from their ability to undergo a variety of insertion reactions. nih.govresearchgate.netucla.edu The highly electrophilic singlet nitrene can readily insert into C-H and N-H bonds, forming stable amine or amide linkages. wikipedia.orgwikipedia.orgnumberanalytics.com This C-H insertion provides a powerful method for non-specifically labeling molecules in the nitrene's immediate vicinity, which is the basis of photoaffinity labeling. wikipedia.org For instance, photolysis of a representative perfluorophenyl azide in cyclohexane (B81311) resulted in a 57% yield of the C-H insertion product. researchgate.net

Singlet nitrenes react with C-H bonds in a concerted manner, meaning the stereochemistry of the substrate is retained in the product. wikipedia.orgslideshare.net Triplet nitrenes, on the other hand, react via a two-step radical abstraction and recombination mechanism, which does not preserve stereochemistry. msudenver.edu

In addition to insertion reactions, nitrenes can also undergo addition reactions across carbon-carbon double bonds (C=C) to form aziridines. nih.govnumberanalytics.com This reactivity further expands the scope of their application in organic synthesis and surface functionalization. nih.govpurdue.edu

Selective Nitrene-Sulfoxide Addition for Sulfoximine (B86345) Formation

The azide functional group in fluorinated aryl azides can serve as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. This nitrene species is capable of undergoing addition reactions with a variety of substrates, including sulfoxides, to form sulfoximine products. The sulfoximine functional group is of significant interest in medicinal chemistry as a stable aza-analogue of sulfones.

Research on the closely related compound, 4-azido-2,3,5,6-tetrafluoropyridine, demonstrates this reactivity profile. When heated, it reacts with dimethyl sulfoxide (B87167) to yield the corresponding sulfoximine. This transformation showcases the ability of the perfluoroaryl azide to selectively engage in nitrene-mediated reactions at the azide position while other parts of the molecule remain intact. The imidation of sulfoxides using azide sources, particularly under acidic conditions, is a known method for synthesizing sulfoximines, though it often requires careful control of reaction conditions. syrris.com

The general transformation is detailed in the table below:

| Reactants | Product | Conditions |

| Perfluoroaryl Azide, Sulfoxide | Perfluoroaryl-substituted Sulfoximine | Elevated Temperature |

Staudinger Reaction with Phosphines

The Staudinger reaction is a mild and efficient method for the reduction of azides or the formation of iminophosphoranes (also known as aza-ylides). The reaction proceeds through the nucleophilic attack of a phosphine (B1218219) on the terminal nitrogen atom of the azide, which forms a phosphazide (B1677712) intermediate. This intermediate then spontaneously loses a molecule of dinitrogen gas (N₂) to yield the iminophosphorane.

In the case of perfluoroaryl azides (PFAAs) like this compound, this reaction is exceptionally fast and efficient. nih.gov The strong electron-withdrawing nature of the fluorine atoms lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the azide, making it highly susceptible to nucleophilic attack by the phosphine. nih.govresearchgate.net

Studies on a close analog, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, revealed a high second-order rate constant of 18 M⁻¹s⁻¹ when reacted with methyl 2-(diphenylphosphanyl)benzoate. nih.govnih.gov A significant advantage of the Staudinger reaction with PFAAs is the formation of iminophosphorane products that are remarkably stable towards hydrolysis. nih.govnih.gov This contrasts with the Staudinger ligation, where the intermediate is designed to hydrolyze to form an amide bond. The high stability and rapid formation make the PFAA-Staudinger reaction a valuable tool in bioorthogonal chemistry for labeling biomolecules. nih.govknu.ac.kr

| Reactants | Intermediate | Product | Key Findings |

| This compound, Triphenylphosphine | Phosphazide | Iminophosphorane | Fast reaction rate, Hydrolytically stable product nih.govnih.gov |

Carboxylic Acid Functional Group Reactivity: Esterification and Amidation

Beyond the chemistry of the azide group, the carboxylic acid moiety of this compound allows for a range of classical transformations, most notably esterification and amidation. These reactions are fundamental for incorporating the perfluoroaryl azide motif into larger molecules, such as peptides, probes, or polymers.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic catalysis, a process known as Fischer-Speier esterification. wikipedia.orgchemguide.co.uk While direct literature on the esterification of this compound is sparse, the existence and use of methyl 4-azido-2,3,5,6-tetrafluorobenzoate in reactivity studies confirms that the parent carboxylic acid can be readily esterified. nih.govnih.gov The reaction typically involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or using milder, modern catalytic methods. wikipedia.orgnih.govnih.gov

Amidation: Direct amidation of a carboxylic acid with an amine is often challenging. Therefore, the carboxylic acid is typically "activated" first. A common and highly effective method is the conversion to a succinimidyl ester (NHS ester). The compound 4-azido-2,3,5,6-tetrafluorobenzoic acid, succinimidyl ester is a commercially available reagent that serves as a prime example of this activation strategy. This NHS ester is a versatile building block for introducing the photo-reactive azido-tetrafluorophenyl group onto biomolecules. It reacts efficiently and selectively with primary amino groups found in proteins, peptides, and other amine-modified molecules to form a stable amide bond, with N-hydroxysuccinimide released as a byproduct.

The two-step amidation process is summarized below:

| Step | Reactants | Product | Purpose |

| 1. Activation | This compound, N-Hydroxysuccinimide (with a coupling agent, e.g., DCC) | This compound, succinimidyl ester | Creates a highly reactive ester intermediate. |

| 2. Amidation | Activated NHS ester, Primary Amine (R-NH₂) | N-Substituted 4-azido-2,3,5-trifluorobenzamide | Forms a stable amide bond. |

Advanced Spectroscopic Characterization Techniques for 4 Azido 2,3,5 Trifluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR for structural elucidation and reaction monitoring)rsc.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-azido-2,3,5-trifluorobenzoic acid and its derivatives. Both ¹H and ¹⁹F NMR provide critical information about the molecular framework and can be used to monitor the progress of reactions involving these compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a derivative, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, shows a characteristic singlet for the methyl ester protons at approximately δ 3.99 ppm in CDCl₃. rsc.org For this compound itself, the spectrum would be more complex. The carboxylic acid proton would exhibit a broad singlet, typically in the downfield region (δ 10-13 ppm), the exact position of which is dependent on the solvent and concentration. The aromatic proton would appear as a multiplet, with its chemical shift and coupling pattern influenced by the adjacent fluorine and azide (B81097) substituents.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated aromatic compounds. In the case of 4-azido-2,3,5,6-tetrafluorobenzoic acid, two multiplets are observed in CDCl₃ at approximately -137.1 ppm and -150.7 ppm. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three fluorine atoms on the benzene (B151609) ring. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and between fluorine and the adjacent proton would be instrumental in confirming the substitution pattern on the aromatic ring. The significant chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals, making it a sensitive probe for the electronic environment of each fluorine atom. nih.gov

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | ¹H | CDCl₃ | 3.99 | s |

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | ¹⁹F | CDCl₃ | -138.6, -150.9 | m, m |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | ¹⁹F | CDCl₃ | -137.1, -150.7 | m, m |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Azide and Carboxylic Acid Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound: the azide and the carboxylic acid.

The azide group (–N₃) exhibits a strong and characteristic asymmetric stretching vibration in a relatively clean region of the infrared spectrum, typically between 2100 and 2130 cm⁻¹. This sharp absorption is a clear indicator of the presence of the azide functionality. researchgate.net

The carboxylic acid group gives rise to two prominent absorption bands. The carbonyl (C=O) stretching vibration of an aryl carboxylic acid is observed in the region of 1700–1680 cm⁻¹. docbrown.info The presence of electron-withdrawing fluorine atoms on the aromatic ring can shift this absorption to a slightly higher wavenumber. The hydroxyl (O-H) stretching vibration of the carboxylic acid appears as a very broad band in the region of 3300–2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids tend to form in the solid state and in non-polar solvents. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (–N₃) | Asymmetric stretch | 2100 - 2130 | Strong, Sharp |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1680 | Strong |

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300 - 2500 | Strong, Broad |

| C-O | Stretch | 1320 - 1210 | Medium |

| Aryl C-H | Stretch | 3100 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For 4-azido-2,3,5,6-tetrafluorobenzoic acid, the [M-H]⁻ ion has been observed at m/z 233.9919, which is in close agreement with the calculated value of 233.9932 for C₇F₄N₃O₂. rsc.org

The fragmentation of aryl azides under electron ionization (EI) is characterized by the initial loss of a molecule of nitrogen (N₂), which has a mass of 28 Da, to form a highly reactive nitrene intermediate. researchgate.netacs.orgnih.gov This is typically a major fragmentation pathway.

For this compound, subsequent fragmentation would likely involve the carboxylic acid group. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of a carboxyl group (•COOH, 45 Da). The combination of these fragmentation patterns provides a clear fingerprint for the molecule.

Expected Fragmentation Pattern for this compound:

Molecular Ion (M⁺): The intact molecule with a positive charge.

[M - N₂]⁺: Loss of nitrogen gas (28 Da).

[M - OH]⁺: Loss of a hydroxyl radical (17 Da).

[M - COOH]⁺: Loss of the carboxyl group (45 Da).

[M - N₂ - CO]⁺: Subsequent loss of carbon monoxide (28 Da) from the [M - N₂]⁺ fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoactivation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly relevant for understanding the photoactivation properties of this compound. Aryl azides are known to be photoactive, and this property is exploited in applications such as photoaffinity labeling. medchemexpress.com

The UV-Vis spectrum of a related compound, 4-azidobenzoic acid, shows an absorption maximum at approximately 274 nm. researchgate.net This absorption corresponds to the π→π* electronic transition within the aromatic system. Upon irradiation with UV light of an appropriate wavelength, the azide group can be excited, leading to the extrusion of nitrogen gas and the formation of a highly reactive nitrene species. This photo-induced reactivity is the basis for its use as a photocrosslinking agent. The fluorine substituents on the benzene ring of this compound can influence the position and intensity of the absorption maximum.

| Compound/Class | λmax (nm) | Transition | Application |

| 4-Azidobenzoic acid | ~274 | π→π | Photoaffinity Labeling |

| Aryl Azides | ~260-280 | π→π | Photocrosslinking |

The study of the UV-Vis spectrum is crucial for determining the optimal wavelength for photoactivation, which is essential for controlling its reactivity in various applications.

Computational Chemistry and Theoretical Studies on 4 Azido 2,3,5 Trifluorobenzoic Acid Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of organic compounds due to its favorable balance of accuracy and computational cost. orientjchem.org For analogues of 4-azido-2,3,5-trifluorobenzoic acid, DFT calculations are instrumental in elucidating their electronic structure and the mechanisms of their reactions.

Studies on related fluorinated benzoic acids reveal how substituents affect the geometry and electronic distribution of the molecule. orientjchem.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can optimize the molecular geometry. For a molecule like 3-methoxy-2,4,5-trifluorobenzoic acid, calculations show a slight distortion of the benzene (B151609) ring from a perfect hexagon due to the steric and electronic effects of the substituents. orientjchem.org The bond lengths and angles deviate from ideal values, reflecting the repulsion and attraction between the carboxylic acid group, fluorine atoms, and other substituents. orientjchem.org

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. DFT calculations provide quantitative values for these orbitals, which are essential for analyzing charge transfer interactions within the molecule. orientjchem.org

In terms of reaction mechanisms, DFT is used to model transition states and calculate activation energies for reactions involving aryl azides, such as 1,3-dipolar cycloadditions. nih.govresearchgate.net By comparing the energy barriers of different possible pathways, the most likely mechanism can be identified. mdpi.com For instance, DFT studies on cycloadditions between aryl azides and allenes have shown that the reactions proceed through a nonpolar, one-step mechanism. nih.gov The choice of DFT functional (e.g., M08-HX, ωB97X-D) can be critical, as some are specifically parameterized to provide more accurate reaction barriers. mdpi.com

Table 1: Calculated Electronic Properties of a Fluorinated Benzoic Acid Analogue (B3LYP/6-31G(d,p))

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

| Dipole Moment | 3.5 D |

Note: Data is representative of typical values for fluorinated benzoic acid analogues based on DFT calculations.

Prediction of Reactive Sites, Energy Landscapes, and Reaction Selectivity

Computational methods are highly effective in predicting where and how a molecule will react. For this compound analogues, this involves identifying the most reactive sites and understanding the factors that control selectivity in their reactions.

Conceptual DFT provides a framework for this analysis through reactivity indices derived from the electron density. mdpi.com Fukui functions and local softness are used to measure the reactivity of specific atomic sites within a molecule, allowing for the prediction of where nucleophilic or electrophilic attacks are most likely to occur. mdpi.com This approach has been successfully applied to predict the site- and regio-selectivity of cycloaddition reactions involving aryl azides. mdpi.com

The Molecular Electrostatic Potential (MEP) is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an azidobenzoic acid, the MEP would likely show negative potential around the terminal nitrogen atoms of the azide (B81097) group and the oxygen atoms of the carboxyl group, indicating their nucleophilic character. Conversely, positive potential would be expected around the acidic hydrogen.

Energy landscape calculations map the potential energy of the system as the reactants transform into products. By locating the transition states (saddle points on the landscape) and intermediates (local minima), chemists can predict reaction selectivity. mdpi.com For example, in a cycloaddition reaction with an unsymmetrical reactant, there are multiple possible isomers for the product. By calculating the activation energy (the height of the transition state barrier) for each possible reaction pathway, the kinetically favored product can be predicted. nih.gov The distortion/interaction model, also known as the activation strain model, is often used to decompose the activation energy into contributions from the structural distortion of the reactants and the interaction between them, providing deeper insight into the origins of reaction selectivity. mdpi.com

Table 2: Predicted Regioselectivity in Aryl Azide Cycloaddition based on Activation Energy

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | TS-A | 22.5 | Minor Product |

| Pathway B | TS-B | 19.8 | Major Product |

Note: Values are hypothetical and for illustrative purposes to demonstrate how DFT calculations are used to predict reaction selectivity.

Simulations of Photo-induced Bond Dissociation Processes and Spin States in Aryl Azides

The photochemistry of aryl azides is a central aspect of their utility, particularly in photoaffinity labeling. Upon absorption of UV light, the azide group can release nitrogen gas (N₂) to form a highly reactive aryl nitrene intermediate. Computational simulations are crucial for understanding this complex process.

Time-dependent DFT (TD-DFT) is the workhorse for studying excited electronic states and simulating photo-induced processes. nih.govresearchgate.net Calculations can predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for light absorption. Upon excitation, the molecule can undergo bond dissociation. Simulations can map the potential energy surfaces of the excited states to find the pathway for the cleavage of the C–N bond, leading to the nitrene. nih.govresearchgate.net The calculated bond dissociation energy provides a quantitative measure of the energy required to break this bond. nih.govresearchgate.net

A key feature of nitrene chemistry is the existence of different spin states: a singlet state and a triplet state. The singlet nitrene is typically formed first and is highly reactive, capable of undergoing various reactions, including insertion into C-H and N-H bonds or ring expansion to a dehydroazepine. researchgate.net The triplet state is generally more stable and behaves like a diradical. Computational studies can determine the relative energies of the singlet and triplet states and the energy barrier for intersystem crossing (ISC) between them.

For fluorinated aryl azides, theoretical studies combined with experimental data from laser flash photolysis show that the substitution pattern significantly influences the fate of the initially formed singlet nitrene. For example, fluorine atoms placed ortho to the azide group can sterically hinder the ring expansion process, which allows the singlet nitrene to be trapped or to undergo intersystem crossing to the more stable triplet ground state. This control over the nitrene's reactivity is critical for designing effective photo-crosslinking agents.

Table 3: Calculated Energy Profile for Photolysis of an Aryl Azide Analogue

| Species / State | Energy Relative to Ground State (kcal/mol) |

|---|---|

| Aryl Azide (Ground State, S₀) | 0.0 |

| C-N Bond Dissociation Transition State | ~70-75 |

| Singlet Aryl Nitrene (S₁) | ~85-90 |

| Triplet Aryl Nitrene (T₀) | ~75-80 |

Note: Data is representative and compiled from studies on related aryl azides. nih.govresearchgate.net The exact values depend on the specific molecular structure and level of theory.

Applications and Research Directions for 4 Azido 2,3,5 Trifluorobenzoic Acid in Modern Chemical Science

Chemical Biology and Bioconjugation Applications

4-Azido-2,3,5-trifluorobenzoic acid and its derivatives have emerged as powerful tools in chemical biology and bioconjugation. The unique combination of a photoactivatable azide (B81097) group and a highly fluorinated aromatic ring provides distinct advantages for probing complex biological systems. The succinimidyl ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid is a key reagent, enabling the introduction of the photoaffinity labeling function to a variety of biomolecules. aatbio.com

A significant benefit of this class of compounds is their activation at longer ultraviolet (UV) wavelengths, around 300 nm. aatbio.com This is a considerable improvement over traditional phenyl azide probes that require shorter wavelengths (around 260 nm), which can cause damage to sensitive biological samples like proteins and nucleic acids. aatbio.com Upon photoactivation, the aryl azide group forms a highly reactive nitrene intermediate that can form covalent bonds with nearby molecules, making it an effective tool for a variety of applications. aatbio.com

Photoaffinity Labeling (PAL) of Biological Receptors and Ligand Binding Sites

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the binding sites of ligands within biological receptors. This compound derivatives are particularly well-suited for this purpose. These reagents can be attached to a ligand of interest, which then directs the photoactivatable group to the ligand's binding site on its target receptor. Upon irradiation with UV light, the azide group generates a reactive nitrene that covalently crosslinks the ligand to the receptor. This irreversible linkage allows for the identification and detailed study of the receptor's binding pocket.

For example, derivatives of 4-azidobenzoic acid have been successfully used to create photoaffinity probes for various receptors. In one study, a novel photoaffinity label for the dopamine (B1211576) D2 receptor, iodoazidoclebopride (IAC), was synthesized. nih.gov This compound, incorporating an azido (B1232118) group, allowed for the specific labeling of the receptor upon photolysis. nih.gov Similarly, photoaffinity probes have been developed for opioid receptors, where an azido-aryl analog was synthesized for radio-photoaffinity labeling. nih.gov Another example includes the development of a photoaffinity probe for the mitochondrial tricarboxylate carrier, demonstrating the versatility of azido-derivatives in targeting specific cellular components. frontiersin.org

Probing Protein-Protein, Protein-Nucleic Acid Interactions, and Ligand-Receptor Binding

The ability of this compound derivatives to initiate covalent bond formation upon photoactivation makes them invaluable for studying transient and stable molecular interactions. These interactions are fundamental to nearly all biological processes. By incorporating the photoreactive group into a molecule of interest, researchers can "capture" binding partners in situ, allowing for their subsequent identification and characterization.

Phenyl azides are a well-established class of photoaffinity probes used to investigate protein-protein and protein-nucleic acid interactions, as well as ligand-receptor binding. aatbio.com The reactive nitrene intermediate generated upon UV exposure can insert into a wide range of chemical bonds, effectively crosslinking interacting molecules. aatbio.com For instance, a photoactive hexapeptide containing an N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine was synthesized to investigate the O-mannosyltransferase in yeast. nih.gov This probe successfully identified an approximately 82-kDa protein as a potential catalytic subunit of the enzyme. nih.gov

| Interaction Type | Probe Used (or related) | Target System/Molecule | Key Finding |

| Ligand-Receptor | Iodoazidoclebopride (IAC) | Dopamine D2 Receptor | Specific photoaffinity labeling of the receptor. nih.gov |

| Ligand-Receptor | Azido-aryl analog of IBNtxA | Opioid Receptors | Successful radiolabeling in cell lines and mouse brain. nih.gov |

| Protein-Enzyme | N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine-substituted peptide | O-mannosyltransferase in Saccharomyces cerevisiae | Identification of a ca. 82-kDa potential catalytic subunit. nih.gov |

| Protein-Nucleic Acid | Phenyl azide substituted phosphonamides | Protein synthesis initiation factor eIF-4E | Probing the cap-binding site. aatbio.com |

Bioconjugation Strategies for Functionalizing Peptides, Proteins, and Oligonucleotides

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development. This compound and its activated esters, such as the N-succinimidyl ester, are excellent reagents for the functionalization of biomolecules. The succinimidyl ester readily reacts with primary amino groups present in peptides, proteins, and amino-modified oligonucleotides, forming a stable amide bond. This reaction introduces the photoreactive azido-trifluorobenzoyl moiety onto the biomolecule.

This strategy has been employed to create a variety of functional biomolecules. For example, a photoactive hexapeptide was synthesized using N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine for studying protein O-glycosylation in yeast. nih.gov The synthesis involved solid-phase peptide synthesis techniques, demonstrating the compatibility of this chemical modification with standard methodologies. nih.gov Furthermore, the succinimidyl ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid is marketed as a building block for introducing photoaffinity functions into proteins and other amino-containing biomolecules. aatbio.com

Development of Photoreactive Nucleoside Triphosphates for DNA Labeling and Amplification

A significant advancement in the application of this compound chemistry is the development of photoreactive nucleoside triphosphates for DNA labeling and amplification. These modified nucleotides can be incorporated into DNA during enzymatic synthesis, such as the polymerase chain reaction (PCR).

In a notable study, a 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxyuridine-5'-triphosphate was synthesized. nih.gov This photoreactive deoxynucleotide triphosphate (dNTP) analog was found to be an efficient substrate for both Klenow fragment DNA polymerase I and Thermus aquaticus DNA polymerase. nih.gov Remarkably, it could fully replace natural thymidine-5'-triphosphate (dTTP) in PCR, leading to the quantitative incorporation of the photoreactive group into the amplified DNA. nih.gov This allows for the production of DNA that can be subsequently cross-linked upon photoactivation. nih.gov In contrast, other synthesized photoreactive dNTPs were found to terminate DNA replication. nih.gov

| Photoreactive Nucleoside Triphosphate | DNA Polymerase Compatibility | Outcome in DNA Synthesis |

| 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2'-deoxyuridine-5'-triphosphate | Klenow fragment, Thermus aquaticus DNA polymerase | Efficiently elongates DNA primers; quantitative incorporation in PCR. nih.gov |

| 5-{N-[N'-(4-azido-2,3,5,6-tetrafluorobenzoyl)-3-aminopropionyl]aminomethyl}-2'-deoxyuridine-5'-triphosphate | Not specified | Terminates DNA replication. nih.gov |

| 5-{N-[N'-(2-nitro-5-azidobenzoyl)-3-aminopropionyl]aminomethyl}-2'-deoxyuridine-5'-triphosphate | Not specified | Terminates DNA replication. nih.gov |

Polymer Science and Materials Chemistry

The photoreactive properties of this compound also lend themselves to applications in polymer science and materials chemistry, particularly for the modification of polymer surfaces.

Functionalization of Polymeric Materials through Photografting

Photografting is a technique used to modify the surface of a material by covalently attaching molecules through a light-induced reaction. Aryl azides are known to be effective for the photografting and cross-linking of polymers. The photolysis of the azide group leads to the formation of a highly reactive nitrene intermediate that can insert into C-H bonds of the polymer backbone, resulting in a stable covalent linkage.

While direct studies on this compound for photografting are not extensively detailed in the provided context, the principles of using related fluorinated aryl azides for polymer surface modification are well-established. For instance, the succinimidyl ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid is noted for its ability to introduce photoaffinity functions into various molecules, a principle that extends to polymer surfaces. aatbio.com The fluorination of the phenyl azide is advantageous as it allows for photoactivation at longer UV wavelengths (around 300 nm), which minimizes potential damage to the polymer substrate. aatbio.com This approach can be used to alter the surface properties of polymers, such as introducing specific functionalities or changing the hydrophobicity.

Polymer Crosslinking and the Synthesis of Azide-Functional Polymers

The azido group in this compound allows it to function as an efficient photo-crosslinker. scbt.com Upon exposure to ultraviolet (UV) light, the azide moiety releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then readily insert into C-H, N-H, or O-H bonds of adjacent polymer chains, creating stable covalent crosslinks. This process is instrumental in modifying the physical and chemical properties of polymers, such as enhancing their thermal stability, mechanical strength, and solvent resistance.

The synthesis of azide-functional polymers is a key area of research, as it allows for the introduction of crosslinking capabilities directly into the polymer backbone or as side chains. researchgate.net One common method involves the post-polymerization modification of a precursor polymer. For instance, polymers containing reactive groups like pentafluorobenzyl can be treated with sodium azide to introduce the 4-azido-2,3,5,6-tetrafluorobenzyl functionality. researchgate.net This method has been successfully applied to various polymers, including poly(methyl methacrylate) and poly(styrene). researchgate.net Another approach is the direct polymerization of azide-containing monomers. researchgate.net

These azide-functionalized polymers are stable under normal conditions but can be crosslinked on demand using light, providing excellent spatial and temporal control over the crosslinking process. nih.gov

Surface Functionalization and Nanomaterial Synthesis

The photoreactive nature of this compound and its derivatives makes them highly effective for modifying surfaces and synthesizing novel nanomaterials. nih.govresearchgate.net By immobilizing this compound or its derivatives onto a substrate, a photoreactive surface is created. Subsequent exposure to UV light in the presence of a desired molecule or material leads to the formation of a covalent bond, effectively functionalizing the surface. nih.gov

This technique has been employed to attach a wide array of molecules, including polymers like poly(ethylene glycol) and proteins, to various surfaces. nih.gov The ability to pattern the UV light exposure using a photomask allows for the creation of spatially defined functionalized areas, which is crucial for applications in microelectronics and biosensors. nih.gov

In nanomaterial synthesis, perfluorophenyl azides (PFPAs) derived from this compound are used to functionalize nanoparticles. nih.gov This surface modification can improve the dispersibility of nanoparticles in different media, introduce specific functionalities for targeted delivery, or create hybrid materials with unique properties. The density of the immobilized molecules on the surface can be controlled by adjusting the concentration of the PFPA, allowing for the creation of everything from dense monolayers to individually attached single molecules. nih.gov

Design of Novel Crosslinkers for Semiconductive Polymers

In the field of organic electronics, the performance and stability of semiconductive polymers are of paramount importance. Crosslinking these polymers is a critical strategy to enhance their properties. Perfluorinated bisazides, which can be designed based on the this compound scaffold, have emerged as highly efficient crosslinkers for semiconductive polymers. nih.gov

The presence of fluorine atoms in these crosslinkers enhances the efficiency of the crosslinking reaction, requiring a lower concentration of the crosslinker compared to non-fluorinated analogues. nih.gov For example, research has shown that significantly less of a perfluorinated bisazide was needed to achieve a high degree of film retention after development compared to a non-fluorinated diazide. nih.gov

Crosslinking with these novel agents can transform soluble and fragile hole-transporting organic semiconductors into robust, solvent-resistant films. nih.gov This improvement in mechanical properties and adhesion to other layers within a device, such as in perovskite solar cells, can lead to increased photovoltaic efficiencies and mitigate device failure. nih.gov The ability to photopattern these crosslinked polymer films also opens up possibilities for the fabrication of advanced organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). nih.gov

Role as a Versatile Building Block in Complex Organic Synthesis

Synthesis of Advanced Fluorinated Compounds and Specialty Chemicals

This compound serves as a valuable building block in the synthesis of a variety of advanced fluorinated compounds and specialty chemicals. chemimpex.com Its trifluorinated phenyl ring is a key structural motif in many functional materials and pharmaceuticals. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. chemimpex.com

The carboxyl group and the azido group on the aromatic ring provide two distinct reactive sites for further chemical transformations. The carboxyl group can undergo standard reactions such as esterification and amidation, while the azido group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), to form triazoles. medchemexpress.com This dual reactivity allows for the construction of complex molecular architectures.

Intermediates in Pharmaceutical Research, including Precursors for Antibacterial Agents

The unique combination of a fluorinated aromatic ring and a reactive azide group makes this compound and its derivatives valuable intermediates in pharmaceutical research. chemimpex.com The incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of drug candidates. chemimpex.com

While direct evidence for the use of this compound as a precursor for antibacterial agents is not extensively detailed in the provided search results, the broader class of fluorinated and azide-containing compounds shows promise in this area. For instance, other fluorinated benzoic acids are known intermediates in the synthesis of quinolone carboxylic acids, a class of potent antibacterial agents. google.com Furthermore, studies on other azido-triazine derivatives have shown that the presence of azide groups can confer antibacterial activity. mdpi.com This suggests that this compound could be a valuable precursor for developing new antibacterial drugs.

The azido group also allows for its use as a photoaffinity labeling agent to probe biological receptors and study drug-target interactions. medchemexpress.com By incorporating this moiety into a potential drug molecule, researchers can use light to covalently link the molecule to its biological target, aiding in the identification and characterization of the binding site. aatbio.com

Emerging Research Areas and Future Perspectives

The unique properties of this compound continue to drive research into new and innovative applications. One emerging area is its use in the development of advanced biocompatible surfaces. Aryl azide chemistry has been employed to create carbohydrate-based surfaces that can be used in biomedical devices and implants. researchgate.net

Furthermore, the development of new synthetic methods for 2H-1,2,3-triazole derivatives, which can be accessed through the "click" reactivity of the azide group, remains an active area of research. nih.gov These triazole compounds have a wide range of biological activities and applications as catalysts and ionic liquids. nih.gov

The ongoing exploration of the photochemistry of organic azides is also expected to unveil new reaction pathways and intermediates, expanding the synthetic utility of compounds like this compound. researchgate.net As our understanding of the fundamental reactivity of this versatile molecule grows, so too will its applications in materials science, organic synthesis, and medicinal chemistry. The potential for creating novel polymers with tailored properties, advanced functional materials, and new therapeutic agents ensures that this compound will remain a compound of significant scientific interest for the foreseeable future.

Q & A

Q. How is this compound used in the development of fluorinated bioactive probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.